1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside
Overview
Description
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside: is a synthetic derivative of galactose, a type of sugar. This compound is characterized by the presence of benzyl and benzylidene groups attached to the galactopyranoside structure. It is widely used in the field of organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose. The process begins with the selective protection of the 4,6-hydroxyl groups using benzylidene, followed by the benzylation of the remaining hydroxyl groups. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or to modify the structure.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Benzyl groups can be substituted using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected sugars .
Scientific Research Applications
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside involves its role as a protected sugar derivative. The benzyl and benzylidene groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. These protective groups can be removed under specific conditions, revealing the reactive hydroxyl groups for further functionalization .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-benzyl-D-glucopyranose: Another benzyl-protected sugar derivative used in similar applications.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A related compound with benzyl groups protecting all hydroxyl groups.
3,4,6-Tri-O-benzyl-D-glucal: Used in the synthesis of oligosaccharides and glycosides
Uniqueness: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific pattern of protection, which allows for selective reactions at the 4,6-positions. This selectivity is crucial in the synthesis of complex carbohydrates and glycosides, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-NYJKYYEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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